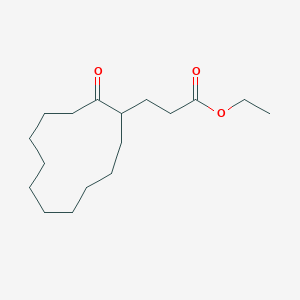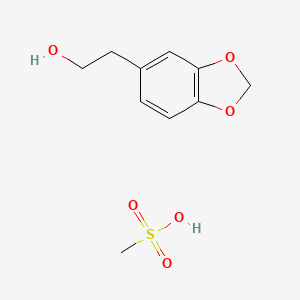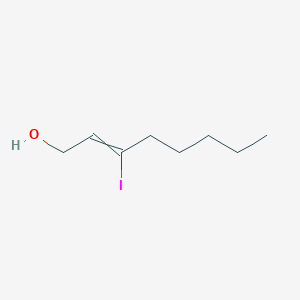
3-Iodooct-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodooct-2-en-1-ol: is an organic compound with the molecular formula C8H15IO It is a derivative of oct-2-en-1-ol, where an iodine atom is substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodooct-2-en-1-ol typically involves the iodination of oct-2-en-1-ol. One common method is the reaction of oct-2-en-1-ol with iodine (I2) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via the formation of an iodonium ion intermediate, which then undergoes nucleophilic attack by the hydroxyl group to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Iodooct-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3-iodooctan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide exchange, primary amines in ethanol for amination.
Major Products Formed:
Oxidation: Oct-2-enal, Oct-2-enoic acid.
Reduction: 3-Iodooctan-1-ol.
Substitution: 3-Bromoct-2-en-1-ol, 3-Aminooct-2-en-1-ol.
Scientific Research Applications
Chemistry: 3-Iodooct-2-en-1-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For example, iodinated compounds are often investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Iodooct-2-en-1-ol largely depends on its chemical reactivity. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition. These reactions can modify the compound’s structure and properties, leading to different biological and chemical effects. The hydroxyl group also plays a crucial role in hydrogen bonding and interactions with other molecules .
Comparison with Similar Compounds
Oct-2-en-1-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-Bromooct-2-en-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chlorooct-2-en-1-ol: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 3-Iodooct-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is a larger and more polarizable atom compared to bromine and chlorine, leading to different chemical and physical characteristics. This makes this compound a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
63093-31-2 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3-iodooct-2-en-1-ol |
InChI |
InChI=1S/C8H15IO/c1-2-3-4-5-8(9)6-7-10/h6,10H,2-5,7H2,1H3 |
InChI Key |
JATYJXXVZMPWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine](/img/structure/B14520971.png)

![[3-(Furan-2-carbonyl)phenoxy]acetic acid](/img/structure/B14520982.png)

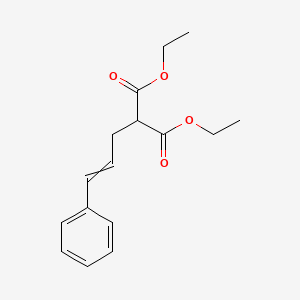
![1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane](/img/structure/B14521011.png)

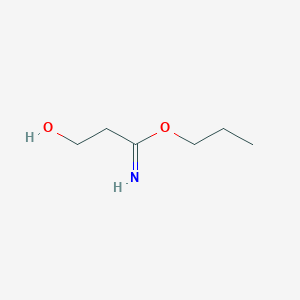

![3-Methyl-5-nitronaphtho[1,2-B]thiophene](/img/structure/B14521040.png)
